N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound featuring a thiophene-substituted thiazolo-triazole core linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. Its structural complexity arises from the fusion of multiple aromatic and heterocyclic systems, including:
- A thiazolo[3,2-b][1,2,4]triazole system, which combines thiazole and triazole rings, likely enhancing metabolic stability and hydrogen-bonding capabilities.
- A 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide group, which introduces sulfonamide functionality—a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S3/c23-29(24,13-3-4-14-15(10-13)26-8-7-25-14)19-6-5-12-11-28-18-20-17(21-22(12)18)16-2-1-9-27-16/h1-4,9-11,19H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTWCAVKEQNHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds, which can lead to specific interactions with different target receptors.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s bioavailability.
Biological Activity
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a thiophene group and a benzo[b][1,4]dioxine moiety. The synthesis typically involves multi-step reactions such as nucleophilic substitutions and cyclization processes. The unique structural arrangement enhances its interaction with biological targets, which may lead to diverse pharmacological effects.
Key Steps in Synthesis
- Formation of the Thiazole-Triazole Core : This involves the condensation of thiophene derivatives with appropriate thiazole precursors.
- Introduction of the Ethyl Chain : Achieved through alkylation reactions.
- Dioxine Formation : Involves cyclization reactions to form the dioxine structure.
- Sulfonamide Attachment : Final step where sulfonamide groups are introduced to enhance solubility and biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Modifications in the thiazole and triazole components can enhance efficacy against various cancer cell lines.
- Studies have shown that certain derivatives can induce apoptosis in cancer cells through multiple pathways.
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold is known for its antimicrobial properties:
- Compounds derived from this scaffold have demonstrated antibacterial and antifungal activities.
- Preliminary studies suggest that this compound exhibits significant activity against various microbial strains.
Enzyme Inhibition
Triazoles are recognized for their ability to inhibit key enzymes:
- The compound may act as an inhibitor of metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance.
- Molecular docking studies suggest favorable binding interactions with target enzymes.
Study 1: Anticancer Activity
A study evaluated the compound's effect on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- Results : IC50 values indicated potent anticancer activity with significant cell death observed at concentrations as low as 10 µM.
Study 2: Antimicrobial Efficacy
Another investigation focused on antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus and Candida albicans.
- Findings : The compound exhibited an inhibition zone greater than 15 mm against both pathogens.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Minimum Inhibition Concentration |
|---|---|---|---|
| Anticancer | HeLa | Cell death | 10 µM |
| Anticancer | MCF7 | Cell death | 15 µM |
| Antimicrobial | Staphylococcus aureus | Zone of inhibition | >15 mm |
| Antimicrobial | Candida albicans | Zone of inhibition | >15 mm |
| Enzyme Inhibition | Metallo-beta-lactamase | Competitive inhibition | IC50 ~ 38.36 µM |
Comparison with Similar Compounds
Key Compounds:
N'-Substituted-2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) Derivatives (): Structure: Features a thiophen-2-ylmethyl group attached to a 1,2,4-triazole ring via a thioether linkage. Synthesis: Involves nucleophilic substitution reactions with thiophene-containing intermediates, similar to the alkylation steps proposed for the target compound . Functional Groups: Triazole (hydrogen-bond acceptor), thioether (flexibility), and sulfonamide (polar interactions). Bioactivity: Not explicitly stated, but 1,2,4-triazole derivatives are widely studied for antimicrobial and antifungal properties .
Thiazolo[3,2-b][1,2,4]triazole Derivatives (Inferred from ):
- Structure : Shares the thiazolo-triazole core but lacks the dihydrobenzo dioxine sulfonamide group.
- Synthesis : Likely involves cyclocondensation of thioamide intermediates with α-haloketones, as seen in ’s methodology for triazine-thiazole hybrids .
Functional Group Comparisons
Sulfonamide-Containing Compounds:
- The target’s sulfonamide group may mimic endogenous substrates, similar to ’s triazolo-thione sulfonamides, which exploit sulfonyl groups for target binding .
- Unlike ’s herbicides, the target’s dihydrobenzo dioxine ring likely reduces phytotoxicity and shifts applications toward therapeutic uses .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Spectral Data Comparison (IR Stretching Bands)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
